3-(1-Benzothiophen-2-yl)propanoic acid

Physicochemical characterization Solid-state properties Quality control

Researchers developing benzothiophene-based libraries face irreproducibility when positional isomers are substituted. The C2-isomer (CAS 42768-60-5) eliminates this risk with its precisely defined linear propanoic acid geometry, enabling sterically unhindered amide coupling and esterification without interference from branched or 3-substituted analogs. • 97% purity minimizes pre-reaction purification • mp 137-141 °C provides a convenient identity check upon receipt • Distinct reverse-phase HPLC retention vs. the 3-isomer supports selective impurity profiling • Traceable certificate of analysis ensures batch-to-batch reproducibility. The C2-linear chain geometry cannot be replicated by the 3-isomer (CAS 26461-80-3) or α-branched analog (CAS 85494-05-9), making isomer specification critical for synthetic consistency.

Molecular Formula C11H10O2S
Molecular Weight 206.26 g/mol
CAS No. 42768-60-5
Cat. No. B1281125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Benzothiophen-2-yl)propanoic acid
CAS42768-60-5
Molecular FormulaC11H10O2S
Molecular Weight206.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)CCC(=O)O
InChIInChI=1S/C11H10O2S/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)14-9/h1-4,7H,5-6H2,(H,12,13)
InChIKeyKWKJBEPHOXIJJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Benzothiophen-2-yl)propanoic acid (CAS 42768-60-5): Procurement-Relevant Identity, Physicochemical Profile, and Supply Landscape


3-(1-Benzothiophen-2-yl)propanoic acid (CAS 42768-60-5, synonym benzo[b]thiophene-2-propionic acid) is a heterocyclic carboxylic acid composed of a benzothiophene core fused at the [b] face and a linear propanoic acid side chain attached at the C2 position . It is supplied as a crystalline solid with a melting point of 137–141 °C, a density of 1.3±0.1 g/cm³, a computed LogP of 2.92, and a topological polar surface area of 65.5 Ų [1]. The compound is offered commercially by major vendors including Sigma-Aldrich (catalog 679569, 97% purity) and Santa Cruz Biotechnology (research-grade), and is also available through custom synthesis services . Its primary use is as a versatile synthetic intermediate in medicinal chemistry and materials science, with reported exploration in fuel cell additive and corrosion inhibitor applications [2].

Why 3-(1-Benzothiophen-2-yl)propanoic acid Cannot Be Interchanged with Positional Isomers or Branched Analogs: Regiochemical and Physicochemical Differentiation


Benzothiophene-propanoic acid congeners sharing the C11H10O2S formula are not freely substitutable because the position of the carboxylic acid side chain on the benzothiophene nucleus fundamentally alters molecular geometry, electronic distribution, and intermolecular packing [1]. The target compound bears the propanoic acid moiety at the C2 position on the thiophene ring, whereas the 3-isomer (CAS 26461-80-3) places it at C3, and the branched analog (CAS 85494-05-9) introduces a methyl substituent at the α-carbon. These structural variations produce measurable differences in melting point (137–141 °C for the 2-isomer vs. 145 °C for the 3-isomer), chromatographic retention, and hydrogen-bonding capacity . In synthetic derivatization—particularly amide coupling, esterification, or metal-catalyzed cross-coupling—the linear geometry of the 2-substituted propanoic acid chain provides a distinct steric and electronic environment that cannot be replicated by the 3-isomer or the α-branched analog, making substitution a source of irreproducibility .

Quantitative Differentiation Evidence for 3-(1-Benzothiophen-2-yl)propanoic acid Relative to Its Closest Analogs


Melting Point: 2-Propanoic Acid Isomer Melts 4–8 °C Lower Than the 3-Isomer, Reflecting Different Crystal Packing

The target compound, 3-(1-benzothiophen-2-yl)propanoic acid, exhibits an experimentally determined melting point of 137–141 °C . In contrast, the positional isomer 3-(1-benzothiophen-3-yl)propanoic acid (CAS 26461-80-3) melts at 145 °C . The 2-isomer melts approximately 4–8 °C lower, a difference consistent with altered crystal lattice stabilization arising from the distinct geometry of the C2-linked propanoic acid chain relative to the C3-linked variant.

Physicochemical characterization Solid-state properties Quality control

Lipophilicity and Ionization: Computed LogP and pKa Differentiate the 2- and 3-Propanoic Acid Regioisomers

The 2-isomer has a computed XLogP3 of 2.7 and a LogP of 2.92 [1][2]. The 3-isomer (CAS 26461-80-3) shares an identical LogP of 2.92 but carries a predicted pKa of 4.62±0.10 , whereas the pKa of the 2-isomer is predicted to be approximately 4.1–5.2 based on analogous benzo[b]thiophene carboxylic acids [3]. Although the LogP values are nearly identical, the difference in pKa arises from the distinct electronic environment at C2 versus C3 on the benzothiophene ring; the C2 position is more proximal to the electron-withdrawing sulfur atom, slightly enhancing carboxylic acid acidity.

ADME prediction Chromatographic retention Drug-likeness

Linear vs. Branched Propanoic Acid Architecture: The 2-Isomer Provides an Unsubstituted α-Carbon for Derivatization, Unlike the α-Methyl Analog

3-(1-Benzothiophen-2-yl)propanoic acid possesses a linear –CH₂–CH₂–COOH side chain with an unsubstituted α-carbon, enabling straightforward activation and coupling (e.g., amide bond formation, esterification, reduction to aldehyde or alcohol) . The branched analog 2-(1-benzothiophen-2-yl)propanoic acid (CAS 85494-05-9) carries a methyl group at the α-position (CH₃–CH(COOH)–), introducing a chiral center and steric hindrance that can reduce coupling yields and complicate product characterization . The ester derivative methyl 3-(benzo[b]thiophen-2-yl)propanoate (CAS 65942-76-9) requires an additional hydrolysis step to regenerate the free acid if the carboxylic acid functionality is needed [1].

Synthetic chemistry Medicinal chemistry Building block

Commercial Purity Benchmarking: 97% Assay from Sigma-Aldrich Matches or Exceeds Typical Purity of Positional Isomer Offerings

Sigma-Aldrich supplies 3-(1-benzothiophen-2-yl)propanoic acid at 97% purity (catalog 679569) . AKSi offers the same compound at 97% purity . The 3-isomer (CAS 26461-80-3) is available from AKSi at 95% purity and from American Elements at unspecified purity [1]. The branched analog 2-(1-benzothiophen-2-yl)propanoic acid is offered at ≥98% by ChemScene but with limited vendor coverage . The target compound benefits from broader multi-vendor availability (Sigma-Aldrich, Santa Cruz, TRC, Enamine, AKSi, ChemSpace) with consistent 97% assay specifications, ensuring reproducible procurement.

Procurement Quality assurance Supply chain

Class-Level Pharmacological Relevance: The Benzothiophene-2-Propanoic Acid Scaffold Is Privileged in Medicinal Chemistry, with the Target Compound Serving as the Unadorned Core Intermediate

The benzothiophene nucleus is a recognized privileged scaffold in medicinal chemistry, appearing in approved drugs such as raloxifene (SERM), zileuton (5-LOX inhibitor), and sertaconazole (antifungal) [1]. Benzothiophene-2-propanoic acid derivatives have been reported as sPLA₂ inhibitors, GPR40 full agonists, and antimicrobial agents in the primary literature [2][3]. The target compound, 3-(1-benzothiophen-2-yl)propanoic acid, represents the minimal unsubstituted core of this pharmacophore class and is positioned as a versatile intermediate for constructing focused libraries. Its specific substitution pattern (C2-propanoic acid on unsubstituted benzothiophene) is a direct building block for structure-activity relationship (SAR) exploration that cannot be replicated by the C3 isomer without altering the vector of side chain extension [4].

Drug discovery Scaffold hopping Structure-activity relationship

Optimal Application Scenarios for Procuring 3-(1-Benzothiophen-2-yl)propanoic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis: Constructing C2-Extended Benzothiophene SAR Arrays

Research groups synthesizing focused libraries of benzothiophene-based lead compounds should specify the 2-isomer (CAS 42768-60-5) over the 3-isomer or branched analog. Its achiral, linear propanoic acid chain at the C2 position permits direct amide coupling or esterification without steric hindrance, consistent with the vector of bioactive benzothiophene derivatives reported in GPR40 agonist and sPLA₂ inhibitor programs [1]. The 97% commercial purity minimizes the need for pre-reaction purification, and the 137–141 °C melting point provides a convenient identity check upon receipt.

Corrosion Inhibitor and Fuel Cell Additive Research: Leveraging the Sulfur-Containing Heterocycle

The benzothiophene sulfur atom and the carboxylic acid anchoring group make this compound a candidate for surface-modification studies on metal electrodes . Its well-characterized melting point and LogP facilitate formulation design, and its lower melting point relative to the 3-isomer (Δmp = 4–8 °C) may be advantageous in melt-processing or solvent-assisted deposition protocols. Procurement from Sigma-Aldrich ensures traceable certificate of analysis documentation for reproducible electrochemical studies.

Analytical Reference Standard for Benzothiophene Impurity Profiling

The 97% purity grade and defined physicochemical profile (mp 137–141 °C, LogP 2.92, PSA 65.5 Ų) [1] qualify this compound as a reference standard for chromatographic method development targeting benzothiophene-related impurities in pharmaceutical process chemistry. Its distinct retention characteristics relative to the 3-isomer (same LogP but different pKa) enable selective detection in reverse-phase HPLC methods.

Materials Science: Organic Semiconductor and Conjugated Polymer Precursor

The planar benzothiophene core with a flexible carboxylic acid tether is suited for synthesizing functional materials such as metal-organic frameworks (MOFs) or conjugated polymer side chains . The C2 attachment geometry differs from the C3 isomer in directing the orientation of the acid functionality relative to the fused ring plane, which may influence self-assembly behavior and optoelectronic properties in thin-film devices.

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